8-Fluoro-2-methylquinolin-4-amine
Overview
Description
8-Fluoro-2-methylquinolin-4-amine is a chemical compound with the molecular formula C10H9FN2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a fluorine atom in the quinoline ring enhances its biological activity and provides unique properties .
Mechanism of Action
Target of Action
The primary target of 8-Fluoro-2-methylquinolin-4-amine is the Apoptosis-Inducing Factor (AIF) . AIF is a mitochondrial flavoprotein involved in caspase-independent cell death. It plays a crucial role in the regulation of cell death and survival, contributing to the pathogenesis of neurodegenerative diseases .
Mode of Action
This compound interacts with AIF by allosterically stimulating AIF dimerization . Allosteric regulation is a process that occurs when a regulatory molecule binds to a protein at a location other than the active site, changing the protein’s shape and activity . In this case, the compound binds to AIF and induces a conformational change that promotes dimerization .
Biochemical Pathways
It is known that the compound interacts with thePI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and cancer progression . By influencing this pathway, the compound could potentially affect a variety of cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on AIF. By promoting AIF dimerization, the compound can potentially affect the regulation of cell death and survival . This could have significant implications for the treatment of diseases characterized by abnormal cell death, such as neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
8-Fluoro-2-methylquinolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as enolase in the glycolytic pathway . This inhibition can lead to alterations in cellular metabolism and energy production. Additionally, this compound can bind to specific proteins, affecting their function and stability . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme activity and protein function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . It also impacts gene expression by altering the transcriptional activity of specific genes involved in metabolic and stress response pathways . These cellular effects make this compound a valuable compound for studying cell biology and disease mechanisms.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can disrupt metabolic pathways and lead to the accumulation of specific metabolites. Additionally, this compound can interact with transcription factors, modulating their activity and influencing gene expression . These molecular interactions provide insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent changes in cellular metabolism and gene expression . These temporal effects are essential for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of this compound can cause toxic or adverse effects, such as cellular apoptosis and tissue damage. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by modulating the activity of specific enzymes . These interactions highlight the compound’s potential to alter cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, influencing its activity and function . The distribution of the compound within tissues can also affect its therapeutic potential and toxicity . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and clinical applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression and transcriptional activity. These subcellular localization patterns provide insights into the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-methylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylquinoline with fluorinating agents can yield the desired compound. Another method involves the nucleophilic substitution of fluorine atoms in polyfluorinated quinolines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It has potential therapeutic applications in treating infections, cancer, and other diseases.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
- 6-Fluoro-2-methylquinolin-4-amine
- 8-Fluoroquinoline
- 2-Methylquinolin-4-amine
Comparison: 8-Fluoro-2-methylquinolin-4-amine is unique due to the presence of both a fluorine atom and a methyl group in the quinoline ring. This combination enhances its biological activity and provides distinct properties compared to other similar compounds . For example, the presence of the fluorine atom increases its lipophilicity and metabolic stability, making it more effective in biological systems .
Properties
IUPAC Name |
8-fluoro-2-methylquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZQTGHNSDPKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589058 | |
Record name | 8-Fluoro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-34-8 | |
Record name | 8-Fluoro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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